molecular formula C10H12S B7991368 3-[3-(Methylthio)phenyl]-1-propene

3-[3-(Methylthio)phenyl]-1-propene

Cat. No.: B7991368
M. Wt: 164.27 g/mol
InChI Key: CKVHJZGENOBGCG-UHFFFAOYSA-N
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Description

Overview of Organosulfur Compounds with Phenyl-Alkenyl Moieties

Organosulfur compounds featuring phenyl-alkenyl moieties, which consist of a phenyl ring and an alkene group, represent a significant class of molecules in organic synthesis and industrial chemistry. nih.govtaylorandfrancis.com These compounds are present in many pharmaceuticals, agrochemicals, and natural products. thieme-connect.detaylorandfrancis.com The thioether group (R-S-R'), a key feature in many of these molecules, is found in over thirty commercially available drugs. taylorandfrancis.com

The synthesis of these compounds has been a focus of research, with methods like palladium-catalyzed C-H alkenylation being explored for their efficient and selective production. nih.govacs.org This approach allows for the direct functionalization of sulfur-containing compounds found in natural resources like crude oil, potentially offering a more sustainable alternative to traditional multi-step synthetic routes. acs.org The sulfur atom can act as a directing group in these reactions, guiding the C-H activation and subsequent bond formation. acs.org

Structural Classification and Research Significance of 3-[3-(Methylthio)phenyl]-1-propene

Structural Classification: this compound is classified as an aryl propene organosulfur compound. Its structure features a phenyl ring substituted with a methylthio group (-SCH3) at the meta-position (position 3) and an allyl group (-CH2-CH=CH2) also known as a propene group. It belongs to the thioether (or sulfide) class of organosulfur compounds. wikipedia.orgtaylorandfrancis.com

Chemical Properties: The fundamental chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC10H12S
Molecular Weight164.27 g/mol cymitquimica.comscbt.com
CAS Number1256469-93-8 intlab.org
InChI KeyCKVHJZGENOBGCG-UHFFFAOYSA-N cymitquimica.com

Research Significance: this compound is primarily available as a chemical for research laboratory use. cymitquimica.com While specific, in-depth research studies on this exact isomer are not extensively documented in publicly available literature, its structural components suggest its potential utility in several research areas. The presence of the methylthio group and the terminal alkene functionality makes it a candidate for further synthetic modifications. For instance, the alkene can undergo various addition reactions, and the sulfur atom can be oxidized to form sulfoxides or sulfones, thereby accessing a wider range of derivatives with potentially different biological or material properties. Its isomeric form, 3-[4-(Methylthio)phenyl]-1-propene, is also a research chemical, indicating a general interest in this structural motif. scbt.com

Contextualization within the Broader Field of Methylthiophenyl-Substituted Alkenes

The study of this compound can be contextualized within the broader research on methylthiophenyl-substituted alkenes. The position of the methylthio group on the phenyl ring (ortho, meta, or para) and the substitution pattern of the alkene chain can significantly influence the molecule's properties and reactivity.

Research into related compounds provides insight into the potential applications of this class of molecules. For example, various pyrrole (B145914) derivatives containing a 4-methylthiophenyl group have been synthesized and evaluated for their anticancer activity. nih.gov Specifically, some of these compounds showed promising antiproliferative activity against cancer cell lines while having little impact on normal cells. nih.gov This highlights the potential of the methylthiophenyl moiety in the design of new therapeutic agents.

The stability of alkenes is influenced by their substitution pattern, with more substituted alkenes generally being more stable. masterorganicchemistry.comlibretexts.org As a monosubstituted alkene, this compound is structurally distinct from more substituted analogs, which could affect its reactivity in synthetic applications. masterorganicchemistry.com The interaction between the sulfur atom's lone pairs and the pi-system of the phenyl ring and alkene can also impart specific electronic properties to the molecule, making it an interesting subject for studies in physical organic chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylsulfanyl-3-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12S/c1-3-5-9-6-4-7-10(8-9)11-2/h3-4,6-8H,1,5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVHJZGENOBGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms

Transformations Involving the Methylthio Group

The sulfur atom in the methylthio group is a key site of reactivity, capable of undergoing oxidation, reduction, and activation by both nucleophiles and electrophiles.

Oxidation Pathways to Sulfoxides and Sulfones: Mechanistic Aspects

The oxidation of thioethers to sulfoxides and subsequently to sulfones is a fundamental transformation in organic chemistry. While specific studies on 3-[3-(Methylthio)phenyl]-1-propene are not extensively documented, the reactivity can be inferred from the well-established behavior of analogous aryl methyl sulfides. The oxidation is typically achieved using a variety of oxidizing agents, and the product distribution can often be controlled by the reaction conditions.

Common oxidizing agents include hydrogen peroxide, peroxy acids (like meta-chloroperoxybenzoic acid, m-CPBA), and metal-based catalysts. The mechanism generally involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant. The selectivity for the sulfoxide (B87167) over the sulfone is a key challenge. Often, using a stoichiometric amount of the oxidizing agent at lower temperatures favors the formation of the sulfoxide. In contrast, an excess of the oxidant and/or higher temperatures will typically lead to the corresponding sulfone. foodb.ca The use of heterogeneous catalysts, such as those based on polyoxometalates, has been shown to offer high efficiency and selectivity in the oxidation of various thioethers. nih.govnih.gov

Table 1: Oxidation Reactions of Thioethers

ReactantOxidizing AgentProduct(s)Notes
Generic Thioether (R-S-R')H₂O₂Sulfoxide (R-SO-R'), Sulfone (R-SO₂-R')Product distribution depends on stoichiometry and conditions. foodb.ca
Methyl Phenyl SulfideZr/SiW₁₂/GO & H₂O₂Methyl Phenyl SulfoxideHigh yield and selectivity under mild conditions. nih.gov
Benzyl Phenyl SulfideTAPC & H₂O₂Benzyl Phenyl SulfoxideExcellent yield and chemoselectivity under solvent-free conditions. cymitquimica.com

This table presents generalized data for analogous compounds to illustrate the expected reactivity.

Reductive Transformations and Thioether Formation

While the oxidation of thioethers is more common, reductive transformations are also possible, although less frequently described for this class of compounds. Strong reducing agents could potentially cleave the carbon-sulfur bond, though this is generally a less favorable process. More relevant is the formation of thioethers, which serves as the synthetic basis for this compound itself. The synthesis would typically involve the nucleophilic substitution of a suitable leaving group on a 3-phenylpropene derivative with a methylthiolate salt or the reaction of 3-mercaptophenyl-1-propene with a methylating agent.

Nucleophilic and Electrophilic Activation of the Sulfur Center

The sulfur atom of the methylthio group can act as a nucleophile, for instance, in its reaction with alkyl halides to form sulfonium (B1226848) salts. These salts can then serve as intermediates in various synthetic transformations. Conversely, the sulfur center can be rendered electrophilic. This is less common for simple thioethers but can be achieved by conversion to a sulfoxide, which can then be activated by reagents like trifluoroacetic anhydride (B1165640) for subsequent reactions. Nucleophilic substitution at the sulfur atom of thioethers is a known process, particularly with organometallic reagents or under specific catalytic conditions. rsc.orgnih.gov

Reactivity of the Alkene Moiety

The propene side chain provides a second site of reactivity, primarily through its carbon-carbon double bond, which readily undergoes addition reactions.

Electrophilic Addition Reactions

The alkene group in this compound is susceptible to electrophilic attack. libretexts.org The general mechanism involves the initial attack of an electrophile on the π-electrons of the double bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product. The regioselectivity of this reaction is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the more stable carbocation. libretexts.org

For this compound, the addition of a hydrogen halide (HX), for example, would be expected to proceed via a benzylic secondary carbocation, which is stabilized by the adjacent phenyl ring. The subsequent attack by the halide ion would lead to the corresponding 2-halo-1-[3-(methylthio)phenyl]propane.

Table 2: Electrophilic Addition to Alkenes

AlkeneReagentMajor ProductReference
PropeneHBr2-Bromopropane libretexts.org
2-MethylpropeneHBr2-Bromo-2-methylpropane libretexts.org
3-PhenylpropeneHBr (in peroxide)1-Bromo-3-phenylpropane (anti-Markovnikov) doubtnut.com

This table provides examples of electrophilic addition reactions for related alkenes to illustrate the expected reactivity patterns.

Conjugate Addition Pathways

While the term "conjugate addition" typically refers to 1,4-addition to α,β-unsaturated carbonyl compounds, analogous reactions can occur with activated alkenes. In the case of this compound, the phenyl ring is not directly conjugated with the double bond in a way that would facilitate a classic Michael-type addition under standard conditions. However, related systems involving activated alkenes readily undergo conjugate additions with various nucleophiles, including thiols. uky.edu For instance, para-quinone methides, which contain a conjugated system, undergo 1,6-conjugate addition with organosulfur reagents. nih.gov

Mechanistic Elucidation of Key Reaction Pathways

Understanding the detailed mechanisms of reactions involving this compound is essential for predicting and controlling its chemical behavior.

The regioselectivity observed in the electrophilic aromatic substitution of this compound is best explained by examining the stability of the cationic reaction intermediates, known as arenium ions or sigma (σ) complexes. organicchemistrytutor.comstudysmarter.co.uk The reaction proceeds via a two-step mechanism where the aromatic ring first attacks the electrophile (E⁺) to form the arenium ion, followed by the loss of a proton to restore aromaticity. total-synthesis.com

The stability of the arenium ion is the key factor determining the reaction pathway. For attack at the positions ortho and para to the methylthio group, a particularly stable resonance contributor can be drawn where the positive charge is located on the carbon atom directly bonded to the sulfur atom. This allows the sulfur's lone pair of electrons to delocalize into the ring, forming a C=S double bond and placing the positive charge on the sulfur. This extra resonance structure provides significant stabilization. youtube.com

In contrast, for meta attack, the positive charge is never located on the carbon atom bearing the methylthio group, and thus this specific type of resonance stabilization is not possible. libretexts.org As a result, the transition states leading to the ortho and para intermediates are lower in energy than the transition state leading to the meta intermediate, causing the ortho and para products to be formed much faster. organicchemistrytutor.comuomustansiriyah.edu.iq

The reactivity of this compound is governed by a balance of electronic and steric factors originating from its substituents.

Electronic Factors:

Resonance Effect (+M): The primary electronic effect of the methylthio group is its ability to donate its lone-pair electrons into the benzene (B151609) ring's π-system. This resonance effect significantly increases the electron density at the ortho and para positions, making them highly attractive to electrophiles. libretexts.orgorganicchemistrytutor.com This effect is the main reason for the group's activating and ortho-, para-directing nature.

Inductive Effect (-I/-I): Both the methylthio and allyl groups exert an inductive effect. Due to the electronegativity of sulfur, the methylthio group has a weak electron-withdrawing inductive effect (-I). libretexts.org The alkyl-based allyl group has a weak electron-donating inductive effect (+I). vedantu.com For the methylthio group, the resonance effect is dominant over the inductive effect, leading to a net activation of the ring. msu.edu The combined electron-donating character of both groups makes the ring more nucleophilic and thus more reactive than benzene itself. vedantu.com

Steric Factors:

Steric hindrance plays a crucial role in determining the ratio of ortho to para products. wikipedia.org In this compound, electrophilic attack at position 2 is subject to steric hindrance from the adjacent allyl group at position 3. Similarly, attack at position 4 is sterically hindered by the allyl group. Attack at position 6, however, is relatively unhindered. This suggests that substitution at position 6 might be favored over position 2, and the para product (attack at position 4) is often a major product in similar systems due to being the least sterically hindered position relative to the directing group. libretexts.orgmasterorganicchemistry.com

Table 2: Summary of Electronic and Steric Effects

FactorMethylthio (-SMe) GroupAllyl (-CH₂CH=CH₂) GroupOverall Effect on Reactivity
Electronic
ResonanceStrong electron-donating (+M)NegligibleStrong activation of ortho/para positions.
InductiveWeak electron-withdrawing (-I)Weak electron-donating (+I)Net activation of the ring.
Steric Moderate bulkModerate bulkInfluences ortho vs. para product ratio; may disfavor attack at position 2.

Computational and Theoretical Investigations

Quantum Chemical Characterization of Electronic Structure

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govnih.govmdpi.com By calculating the electron density, DFT can accurately predict a molecule's geometry and thermodynamic stability. For a compound like 3-[3-(Methylthio)phenyl]-1-propene, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine the most stable three-dimensional arrangement of its atoms (its global minimum conformer). nih.govnih.gov This involves optimizing bond lengths, bond angles, and dihedral angles to find the lowest energy state.

Studies on related molecules, such as 3-[2-(dimethylamino) phenyl] propanal, have demonstrated how computational methods like DFT can identify stabilizing intramolecular interactions, which in turn influence the molecule's preferred conformation. researchgate.net For this compound, DFT would be crucial in understanding how the methylthio and propene substituents influence the geometry and stability of the phenyl ring.

Analysis of Electrostatic Potentials and Charge Distribution

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net An MEP map of this compound would likely show negative potential (typically colored red) around the sulfur atom of the methylthio group and the double bond of the propene group, indicating these as potential sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms. This analysis is vital for predicting intermolecular interactions and the molecule's reactivity. For instance, in studies of other molecules, MEP analysis has been used to identify sites for hydrogen bonding and other non-covalent interactions. researchgate.net

Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful tools for predicting various types of spectra, which are essential for the experimental identification and characterization of compounds.

Theoretical Simulations of Nuclear Magnetic Resonance (NMR) Spectra

Theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra are a valuable tool for confirming the structure of a synthesized compound. The Gauge-Including Atomic Orbital (GIAO) method, often employed within DFT, can predict the 1H and 13C NMR chemical shifts. nih.gov For this compound, these theoretical predictions would be compared with experimentally obtained NMR data to validate its structure. Computational studies on similar aromatic compounds have shown good agreement between calculated and experimental chemical shifts. nih.gov

Vibrational and Electronic Spectroscopy Modeling

Computational modeling can also predict vibrational and electronic spectra. Theoretical vibrational frequencies, obtained from methods like DFT, can be correlated with experimental infrared (IR) and Raman spectra to assign specific vibrational modes to the observed absorption bands. nih.govnih.govresearchgate.netarxiv.org For this compound, this would involve identifying the characteristic stretching and bending frequencies of the C=C double bond, the C-S bond, and the various C-H bonds within the molecule.

Similarly, time-dependent DFT (TD-DFT) can be used to simulate electronic spectra (UV-Vis), providing insights into the electronic transitions occurring within the molecule. nih.gov This would help to understand the photophysical properties of this compound.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the transition states and intermediates that are often difficult to observe experimentally. mdpi.comnih.gov For reactions involving this compound, computational studies could map out the energy landscape of the reaction pathway. This would involve locating the transition state structures and calculating the activation energies for different possible reaction channels. Such studies have been instrumental in understanding the mechanisms of reactions like cycloadditions and eliminations in related systems. mdpi.comnih.gov By understanding the energetics of the reaction, chemists can predict the most likely products and optimize reaction conditions.

Energy Profiles and Activation Barriers for Transformations

No published research detailing the energy profiles or activation barriers for chemical transformations of this compound was found. Such studies would typically involve quantum mechanical calculations to map the potential energy surface of reactions involving this molecule, identifying transition states and calculating the energy required to overcome them.

Prediction of Reaction Selectivity and Pathway Preferences

Information regarding the predicted reaction selectivity and preferred reaction pathways of this compound is not available in the current body of scientific literature. This type of investigation would rely on computational models to compare the energetics of different possible reaction routes, thereby predicting outcomes such as regioselectivity and stereoselectivity.

Molecular Interactions and Ligand Binding Predictions (from a chemical bonding perspective)

There is no available research that specifically models the molecular interactions or predicts the ligand binding properties of this compound from a chemical bonding perspective. This would typically involve molecular docking simulations or other computational chemistry methods to understand how this molecule might interact with biological targets or other chemical species.

Advanced Analytical Methodologies for Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular architecture of 3-[3-(Methylthio)phenyl]-1-propene, offering insights into its atomic connectivity, functional groups, and electronic properties.

Based on the analysis of related compounds, a hypothetical 1H NMR spectrum of this compound in CDCl3 would be expected to show distinct signals for the aromatic protons, the vinyl protons of the propene group, the methylene (B1212753) protons adjacent to the aromatic ring, and the methylthio group protons. The 13C NMR spectrum would complement this by providing the chemical shifts for each unique carbon atom in the molecule. For instance, in a structurally related compound, 4-(cyclopropylethynyl)-2-(methylthio)pyrimidine, the methylthio group (s, 3H) appears at 2.53 ppm in the 1H NMR spectrum and the corresponding carbon at 13.8 ppm in the 13C NMR spectrum. rsc.org

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound by providing a highly accurate mass measurement. While specific HRMS data for this compound is not published, analysis of related structures provides insight into expected fragmentation patterns. For example, the electron ionization mass spectrum of substituted 3-phenylpropenoates shows characteristic fragmentation, such as the loss of a halogen from the phenyl ring, which is influenced by the position of the substituent. nih.gov The fragmentation of propene itself shows characteristic ions at m/z values corresponding to the loss of various fragments. docbrown.info

For this compound, the molecular ion peak [M]+ would be expected at m/z 164. Subsequent fragmentation might involve the loss of a methyl radical (•CH3) from the thioether group to give a fragment at m/z 149, or cleavage of the propene chain. The presence of the sulfur atom would also lead to characteristic isotopic patterns for the molecular ion peak.

FT-IR and UV-Visible spectroscopy provide valuable information about the functional groups and electronic structure of this compound.

FT-IR Spectroscopy: The FT-IR spectrum is expected to display characteristic absorption bands corresponding to its functional groups. While a specific spectrum for this compound is not available, data from analogous molecules can be used for prediction. For instance, a related compound, 4-(cyclopropylethynyl)-2-(methylthio)pyrimidine, shows IR peaks at 2224, 1554, 1524, 1416, 1339, 1322, 1202, and 864 cm–1. rsc.org For this compound, one would anticipate:

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Alkene C=C stretching around 1640 cm⁻¹.

Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

C-S stretching vibrations, which are typically weak and can appear in the 800-600 cm⁻¹ range.

Out-of-plane bending vibrations for the substituted benzene (B151609) ring, which are indicative of the substitution pattern.

UV-Visible Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or chloroform, reveals information about the electronic transitions within the molecule. The presence of the phenyl ring conjugated with the propene group and the methylthio group would result in characteristic absorption bands. Aromatic compounds generally exhibit strong absorption in the UV region. For example, the UV-Vis spectrum of 1-phenyl-2-nitropropene (B101151) in ethanol shows absorption bands that are analyzed using computational methods. nih.gov For this compound, π → π* transitions associated with the aromatic system and the double bond are expected.

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification and quantitative analysis of this compound, as well as for the separation of potential stereoisomers.

Since this compound possesses a chiral center at the carbon atom to which the phenyl group is attached, it can exist as a pair of enantiomers. The separation of these enantiomers, known as chiral resolution, is crucial for studying their individual biological activities. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most common method for this purpose. wikipedia.org

While no specific chiral separation method for this compound has been documented, methods for other chiral 3-aryl-1-propenes and related structures have been developed. The choice of the CSP and mobile phase is critical for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for resolving a broad range of chiral compounds. nih.gov For similar compounds, chiral resolution has been achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation using conventional chromatography and subsequent removal of the resolving agent. wikipedia.org The development of a successful chiral separation method for this compound would likely involve screening various CSPs and optimizing the mobile phase composition.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a standard technique for assessing the purity of and quantifying this compound. A generic RP-HPLC method for the isomeric compound "1-Propene, 3-(methylthio)-" suggests using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid. sielc.com The optimization of an HPLC method for this compound would involve adjusting parameters such as the column type, mobile phase composition (including the organic modifier and its gradient), flow rate, and column temperature to achieve optimal resolution and peak shape.

Gas Chromatography (GC): Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile compounds like this compound. For the analysis of related chiral amines, a chiral capillary GC column such as Astec® CHIRALDEX™ G-TA has been used. sigmaaldrich.com Optimization of a GC method would entail selecting an appropriate column (based on polarity), optimizing the temperature program of the oven, and setting the injector and detector temperatures. The carrier gas flow rate would also be a key parameter to adjust for efficient separation.

Definitive Solid-State Structure of this compound Remains Uncharacterized by X-ray Crystallography

A thorough and extensive search of scientific literature and crystallographic databases has revealed no published single-crystal X-ray diffraction data for the compound this compound. Consequently, a definitive determination of its solid-state structure, including precise bond lengths, bond angles, and crystal packing information, is not available in the public domain.

X-ray crystallography stands as the unequivocal method for elucidating the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique provides detailed insights into the molecular geometry, conformational preferences, and intermolecular interactions that govern the macroscopic properties of a material. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, a detailed electron density map can be constructed, leading to the precise coordinates of each atom within the crystal lattice.

While information on related compounds, such as isomers or derivatives, may exist, the strict focus on this compound precludes the inclusion of such data. The scientific and chemical communities rely on specific crystallographic files, typically in the .cif format, deposited in databases like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), to access and verify crystal structures. No such entry currently exists for the title compound.

Therefore, any discussion on the specific crystallographic parameters, such as unit cell dimensions, space group, and detailed intermolecular interactions for this compound, would be entirely speculative. The generation of data tables or a detailed analysis of its solid-state architecture is not possible without experimental crystallographic studies.

Emerging Research Perspectives and Future Directions

Novel Synthetic Route Development and Process Optimization

The development of efficient and scalable synthetic routes is a cornerstone of chemical research. For 3-[3-(Methylthio)phenyl]-1-propene, current research is geared towards overcoming the limitations of traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.

A key area of interest is the application of modern catalytic systems. For instance, methods are being explored that utilize heterogeneous catalysts, which are not soluble in the reaction medium and can be easily recovered and reused. This approach is exemplified by the synthesis of 3-(methylthio)propanal, an intermediate that shares functional similarities with the target compound, through the addition of methylmercaptan to acrolein using a polymer-bound base catalyst. google.com Such strategies offer advantages in terms of catalyst recyclability and simplified product purification.

Optimization of reaction conditions is another critical aspect. Researchers are investigating parameters such as temperature, solvent, and catalyst loading to maximize yield and minimize reaction times. For example, studies on related syntheses have shown that temperatures can be controlled within a range of 0°C to 60°C to achieve optimal outcomes. google.com The use of microwave-assisted synthesis is also gaining traction as it can significantly accelerate reaction rates, as demonstrated in the preparation of related phosphine (B1218219) ligands. researchgate.net These process optimizations are crucial for transitioning laboratory-scale syntheses to viable industrial processes.

Future work will likely focus on one-pot, multi-component reactions that can construct the molecule's core structure in a single, efficient step, thereby improving atom economy and reducing the environmental footprint. researchgate.net

Design and Synthesis of Chemically Versatile Derivatives

Starting from the basic scaffold of this compound, chemists are designing and synthesizing a wide array of derivatives to explore new chemical space and unlock novel functionalities. The presence of the methylthio group and the propene chain offers multiple sites for chemical modification.

One promising strategy involves the "click" cycloaddition reaction. This highly efficient and specific reaction can be used to link the propene or a modified version of it to other molecules, such as organic azides, to create complex triazole-containing structures. researchgate.net This modular approach allows for the rapid generation of a library of derivatives with diverse properties.

Another avenue of exploration is the functionalization of the phenyl ring and the modification of the sulfur atom. For example, oxidation of the methylthio group to a sulfoxide (B87167) or sulfone can dramatically alter the electronic properties and reactivity of the molecule. Furthermore, reactions targeting the aromatic ring can introduce additional functional groups, leading to compounds with potential applications as building blocks for more complex molecular architectures. The synthesis of various tri- and tetra-substituted phenols from related ketones and dithioacetals showcases the versatility of these synthetic transformations. rsc.org

The optimization of these derivative series can lead to compounds with highly specific activities. For example, in related heterocyclic systems, the systematic modification of a core structure has led to the development of antagonists with subnanomolar binding affinity for biological targets. nih.gov

Table 1: Potential Derivative Classes and Synthetic Strategies

Derivative ClassKey Functional GroupPotential Synthetic Strategy
Triazoles1,2,3-TriazoleHuisgen 1,3-Dipolar Cycloaddition ("Click" Chemistry)
Sulfoxides/SulfonesSulfinyl/SulfonylSelective Oxidation of the Thioether
Functionalized AromaticsHalogens, Amines, etc.Electrophilic/Nucleophilic Aromatic Substitution
Complex HeterocyclesPyrazoles, PyridinesCyclization/Condensation Reactions

Advancements in Computational Tools for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, enabling scientists to predict molecular properties, elucidate reaction mechanisms, and design new molecules with desired characteristics before embarking on lengthy and expensive experimental work. oregonstate.edu

For compounds like this compound and its derivatives, computational tools are being employed in several key areas. Molecular docking simulations, for instance, can predict how these molecules might interact with biological targets, such as enzymes. mdpi.com This is particularly relevant in drug discovery, where virtual screening of compound libraries can identify promising candidates for further investigation. mdpi.com

Quantum mechanical methods, such as Density Functional Theory (DFT), allow for the detailed study of electronic structure and reactivity. oregonstate.edu These calculations can provide insights into the stability of different conformations, the energetics of reaction pathways, and the spectroscopic properties of the molecules. This information is invaluable for understanding reaction mechanisms and for designing more efficient synthetic routes.

Machine learning and artificial intelligence are also making a significant impact. researchgate.net By training models on large datasets of chemical reactions and molecular properties, it is possible to predict the outcomes of new reactions, suggest optimal synthetic pathways, and even generate novel molecular structures with specific desired attributes. researchgate.net Software platforms like MOE (Molecular Operating Environment) and VEGA provide a suite of tools for cheminformatics, virtual screening, and property prediction, facilitating the rapid analysis of large chemical datasets. nih.govcambridgemedchemconsulting.com

Table 2: Application of Computational Tools in Chemical Research

Computational ToolApplicationRelevance to this compound
Molecular DockingPredicting binding affinity to biological targetsVirtual screening for potential bioactivity of derivatives. mdpi.com
Density Functional Theory (DFT)Calculating electronic structure and reaction energiesUnderstanding reactivity and guiding synthetic design. oregonstate.edu
Machine Learning/AIPredicting reaction outcomes and molecular propertiesAccelerating the discovery of new derivatives and synthetic routes. researchgate.net
Cheminformatics PlatformsAnalyzing and visualizing large chemical datasetsManaging and exploring libraries of synthesized derivatives. cambridgemedchemconsulting.com

Interdisciplinary Applications in Synthetic Organic Chemistry and Materials Science

The unique chemical structure of this compound, featuring a reactive alkene, a modifiable thioether, and an aromatic ring, makes it a versatile building block with potential applications across different scientific disciplines.

In synthetic organic chemistry, this compound can serve as a key intermediate for the construction of more complex molecules. The propene group can participate in a variety of transformations, including addition reactions, olefin metathesis, and polymerization. The thioether and aromatic ring provide additional handles for functionalization, allowing for the synthesis of a diverse range of products from a single starting material. The ability to easily functionalize such structures makes them attractive for creating novel compounds for various research purposes. researchgate.net

In materials science, organosulfur compounds are known to have interesting electronic and optical properties. The sulfur atom in this compound can interact with metal surfaces, suggesting potential applications in the development of self-assembled monolayers and molecular electronics. Furthermore, polymerization of the propene group could lead to new polymers with unique properties conferred by the methylthiophenyl side chains. These properties might include a high refractive index, specific thermal stability, or the ability to coordinate with metal catalysts, making them suitable for advanced coatings, specialty plastics, or catalytic supports. The design of functional materials with desired chemical properties is a major goal of computational and materials chemistry. oregonstate.edu

The interdisciplinary nature of this research is highlighted by the potential to use computational models to predict the material properties of polymers derived from this compound, thereby guiding synthetic efforts towards materials with specific, targeted applications.

Q & A

Basic: What safety protocols are critical when handling 3-[3-(Methylthio)phenyl]-1-propene?

Answer:

  • PPE Requirements: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (classified as Skin/Irritant Category 1C) .
  • Ventilation: Use fume hoods to minimize inhalation of vapors (flammable liquid, Flash Point: ~62°C) .
  • Emergency Response: For spills, isolate the area, use inert absorbents, and dispose as hazardous waste. For eye exposure, rinse immediately with water for 15 minutes .

Advanced: How can Claisen-Schmidt condensation be adapted to synthesize derivatives of this compound?

Answer:

  • Reaction Setup: Use para-hydroxyacetophenone analogs and substituted aldehydes in ethanol/NaOH at RT (20–25°C) to form α,β-unsaturated ketones .
  • Optimization: Adjust molar ratios (e.g., 1:1.2 ketone:aldehyde) and reflux duration (8–12 hours) to improve yield. Monitor via TLC .
  • Purification: Crystallize products from diluted ethanol or use column chromatography with hexane/ethyl acetate gradients .

Advanced: Which spectroscopic techniques best characterize this compound’s structure?

Answer:

  • NMR Analysis: Use 1^1H and 13^{13}C-APT NMR to identify methythio (–SCH3_3) and vinyl proton environments. Compare coupling constants (e.g., Jtrans=1516J_{trans} = 15–16 Hz for E-configuration) .
  • FT-IR: Confirm C=S (600–700 cm1^{-1}) and C=C (1600–1680 cm1^{-1}) stretches .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+^+ for C10_{10}H12_{12}S) .

Basic: What physicochemical properties influence this compound’s reactivity?

Answer:

  • Boiling Point: ~169°C (suggests distillation for purification) .
  • Hydrophobicity: LogP ~2.5 (estimated) indicates moderate solubility in organic solvents, affecting reaction solvent choice .
  • Electrophilic Sites: The vinyl group and sulfur atom enable nucleophilic additions or oxidation reactions .

Advanced: How do nonconventional yeasts biotransform this compound?

Answer:

  • Pathway: Yeasts (e.g., Yarrowia lipolytica) oxidize the compound to 3-(methylthio)-1-propanol via alcohol dehydrogenase .
  • Experimental Design: Incubate with yeast cultures in buffered media (pH 6–7) at 30°C. Monitor metabolites using GC-MS .
  • Enzyme Inhibition: Test with NAD+ cofactor depletion to confirm enzymatic dependency .

Advanced: How to resolve conflicting NMR data for derivatives of this compound?

Answer:

  • Solvent Effects: Re-run spectra in deuterated DMSO or CDCl3_3 to assess solvent-induced shifts .
  • 2D NMR: Use HSQC and HMBC to resolve overlapping signals (e.g., aromatic vs. vinyl protons) .
  • Crystallography: Compare with X-ray structures (e.g., CCDC entries) to validate stereochemistry .

Basic: What storage conditions ensure this compound’s stability?

Answer:

  • Temperature: Store at 2–8°C in amber glass vials to prevent thermal degradation .
  • Inert Atmosphere: Use argon or nitrogen to minimize oxidation of the thioether group .
  • Moisture Control: Seal with desiccants (e.g., silica gel) to avoid hydrolysis .

Advanced: How do electron-withdrawing substituents affect cross-coupling reactions of this compound?

Answer:

  • Kinetic Studies: Introduce –NO2_2 or –CF3_3 groups to the phenyl ring; monitor Suzuki-Miyaura coupling rates via HPLC .
  • DFT Calculations: Model electron density at the vinyl position to predict oxidative addition efficiency .
  • Catalyst Screening: Test Pd(PPh3_3)4_4 vs. Pd(OAc)2_2 with ligands (e.g., SPhos) to optimize yields .

Advanced: Which computational methods predict biological interactions of this compound?

Answer:

  • Docking Simulations: Use AutoDock Vina to model binding to cysteine-rich proteins (e.g., thioredoxin) .
  • MD Simulations: Analyze stability of sulfur-π interactions in lipid bilayers (GROMACS, 100-ns runs) .
  • QSAR Models: Coralate LogP and IC50_{50} values for antimicrobial activity predictions .

Basic: What waste disposal protocols apply to this compound?

Answer:

  • Segregation: Collect in halogen-resistant containers labeled “Sulfur-Containing Waste” .
  • Neutralization: Treat with oxidizing agents (e.g., KMnO4_4/H2_2SO4_4) to convert thioethers to sulfoxides .
  • Documentation: Follow EPA TSCA guidelines (40 CFR 761) for hazardous waste manifests .

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